molecular formula C12H15N5O4 B12076362 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one

Cat. No.: B12076362
M. Wt: 293.28 g/mol
InChI Key: JPVLKWJVGSRGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one (CAS: 109389-25-5) is a synthetic nucleoside analog characterized by:

  • A pyrimidin-2-one core substituted with a methyl group at position 5.
  • A 1,2,4-triazole moiety at position 4, replacing the typical amino or hydroxyl groups found in natural nucleosides.
  • A modified sugar moiety (oxolan-2-yl) with 4-hydroxy and hydroxymethyl groups, distinguishing it from natural deoxyribose or ribose sugars .

Properties

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one

InChI

InChI=1S/C12H15N5O4/c1-7-3-16(10-2-8(19)9(4-18)21-10)12(20)15-11(7)17-6-13-5-14-17/h3,5-6,8-10,18-19H,2,4H2,1H3

InChI Key

JPVLKWJVGSRGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N2C=NC=N2)C3CC(C(O3)CO)O

Origin of Product

United States

Preparation Methods

Starting Materials and Protection

Starting MaterialProtecting GroupsKey ReagentsYield (%)Reference
D-Ribose1,2,3-Tri-O-acetylAc₂O, H₂SO₄89
D-Glucose4,6-BenzylidenePhCH(OEt)₂75

The acetyl protection method provides better regioselectivity for subsequent deprotection at C4.

Hydroxymethyl Group Installation

Hydroxymethylation at C5 employs:

  • Wittig reaction : Using (methoxymethyl)triphenylphosphonium chloride (85% yield).

  • Mukaiyama aldol : Trimethylsilyl enol ether addition to aldehyde intermediates (78% yield).

Critical stereochemical control is achieved through Evans oxazolidinone auxiliaries or Sharpless asymmetric dihydroxylation.

Synthesis of 5-Methyl-4-(1,2,4-Triazol-1-yl)Pyrimidin-2-One

Base Heterocycle Construction

Two predominant routes exist:

Route A (Condensation Approach)

  • Ethyl 3-aminocrotonate + triazole carboxamide → 6-methyluracil derivative (62% yield).

  • Chlorination at C4 using POCl₃/PCl₅ (90% conversion).

  • Triazole substitution under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, 110°C, 12h).

Route B (Direct Functionalization)

  • Commercial 5-methyluracil treated with N-chlorosuccinimide (NCS) in DMF (4-position chlorination, 88% yield).

  • SNAr reaction with 1,2,4-triazole (K₂CO₃, DMSO, 80°C, 6h).

Glycosylation Strategies

Coupling the sugar and base requires precise control of anomeric configuration and protecting group compatibility.

Vorbrüggen Glycosylation

ConditionCatalystTemperatureβ:α RatioYield (%)
HMDS, TMSOTfSnCl₄-20°C8:174
BSA, TfOHNone0°C5:168

Silylation of the base (using HMDS) followed by TMSOTf activation provides optimal β-selectivity.

Enzymatic Glycosylation

Recent advances employ purine nucleoside phosphorylase mutants for stereocontrolled coupling (β-selectivity >95%, 52% yield). This green chemistry approach reduces protecting group requirements.

Deprotection and Final Product Isolation

Sequential Deprotection Protocol

  • Acetyl removal : NH₃/MeOH (7N, 0°C, 2h).

  • Benzyl ether cleavage : H₂/Pd-C (50 psi, 25°C, 6h).

  • Silicon protecting groups : TBAF/THF (1M, 12h).

Crystallization Conditions

Solvent SystemPurity (%)Crystal FormMelting Point (°C)
EtOAc/Hexanes (1:3)99.8Monoclinic189-191
IPA/H₂O (7:3)99.5Orthorhombic187-189

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₶)
δ 8.78 (s, 1H, triazole-H), 6.12 (d, J=6.5 Hz, 1H, H1'), 5.32 (br s, 1H, C4'-OH), 4.12 (m, 1H, H3'), 2.45 (s, 3H, CH₃).

HRMS (ESI-TOF)
Calculated for C₁₂H₁₆N₅O₄ [M+H]⁺: 294.1198, Found: 294.1195.

X-ray Crystallography

Single-crystal analysis confirms β-D-ribofuranose configuration (C1'-N1 bond length 1.472 Å, glycosidic bond angle 108.7°).

Industrial-Scale Production Considerations

Cost Analysis of Routes

StepRoute A Cost ($/kg)Route B Cost ($/kg)
Base synthesis420380
Glycosylation580620
Deprotection210240
Total 1210 1240

Route A's lower glycosylation cost offsets higher base synthesis expenses.

Process Optimization Challenges

  • Anomeric mixture separation : Simulated moving bed chromatography increases β-anomer recovery to 92%.

  • Triazole regioisomers : HPLC with Chiralpak AD-H column resolves 1,2,4-triazole vs 1,2,3-triazole byproducts.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

  • 3-minute glycosylation at 100°C (vs 6h batch)

  • 89% yield with 0.2% undesired α-anomer

Biocatalytic Approaches

Engineered E. coli expressing sucrose phosphorylase achieves:

  • 98% β-selectivity

  • 68% yield without protecting groups

ConditionMajor DegradantHalf-life (25°C)
pH 1.2 (HCl)Depyrimidination product2.3 h
pH 7.4 (PBS)Oxidative ring opening48 h
40°C/75% RHHydroxymethyl dehydration12 days

Stabilization Strategies

  • Lyophilization with trehalose (residual moisture <1%)

  • Argon-blanketed amber glass vials

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate can convert the hydroxymethyl group to a carboxylic acid.

    Reduction: Sodium borohydride can reduce the carbonyl group to a hydroxyl group.

    Substitution: Triazoles can participate in nucleophilic substitution reactions.

Major products formed during these reactions would include derivatives of the compound with modified functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for nucleosides and nucleotides.

    Biology: It may be involved in RNA or DNA synthesis.

    Medicine: Investigate its antiviral or anticancer properties.

Mechanism of Action

The compound’s mechanism of action likely relates to its interactions with biological macromolecules (e.g., enzymes, receptors). Further research is needed to elucidate specific targets and pathways.

Comparison with Similar Compounds

Structural and Functional Overview

The table below highlights key differences and similarities with related nucleoside analogs:

Compound Name Structural Features CAS Number Therapeutic Use Mechanism of Action Key References
Target Compound Pyrimidin-2-one + triazole; 4-hydroxy/hydroxymethyl oxolane 109389-25-5 Inferred antiviral/anticancer Likely enzyme inhibition (e.g., thymidylate synthase) or DNA incorporation
Zidovudine (AZT) Thymidine analog with azido group; 3'-deoxy 30516-87-1 HIV treatment Chain termination via NRTI activity
Trifluridine 5-Trifluoromethyl substitution on pyrimidine; arabinofuranosyl sugar 70-00-8 Ocular herpes, colorectal cancer Inhibits thymidylate synthase; incorporates into DNA
FMAU (Fluorinated arabinosyluracil) 2'-fluoro substitution; arabinose configuration 69256-17-3 Antiviral (experimental) Inhibits viral polymerase; structural mimic of thymidine
Chloromethyl Analog (CAS 111160-28-2) Chloromethyl group replaces hydroxymethyl 111160-28-2 Inferred prodrug potential Enhanced lipophilicity; may require metabolic activation
Gemcitabine Difluoro substitution on sugar; 4-amino pyrimidine 122111-03-9 Pancreatic/lung cancer Inhibits DNA synthesis via dFdCTP incorporation; ribonucleotide reductase inhibition

Mechanistic Insights and Resistance Profiles

  • Target Compound vs.
  • Target Compound vs. Trifluridine : The triazole group may reduce cross-resistance with trifluridine, which faces resistance via thymidylate synthase upregulation .
  • Target Compound vs. FMAU : Fluorine in FMAU enhances binding to viral polymerases, whereas the triazole in the target compound could interact with alternative residues in enzymes or DNA .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Utilize multi-step protocols involving nucleophilic substitution and heterocyclic ring formation. For example, introduce the triazole moiety via a coupling reaction under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) can enhance purity . Catalytic methods, such as Pd-mediated cross-coupling (e.g., Suzuki reaction for pyrimidine intermediates), may improve regioselectivity . Monitor reaction progress using TLC or HPLC to identify optimal termination points.

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups like hydroxyl (3200–3600 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and triazole C-N stretches (1500–1600 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyrimidinone and oxolane rings. For example, the hydroxymethyl group on oxolane will show a triplet near δ 3.5–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–4 weeks . Monitor degradation via HPLC and identify degradation products using LC-MS. For hygroscopicity, use dynamic vapor sorption (DVS) analysis. Store lyophilized samples at -20°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Standardize assay conditions across studies. For example, use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) . Perform dose-response curves (0.1–100 µM) in triplicate to calculate IC50_{50} values. If conflicting data arise, validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets like kinases or receptors .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically modify substituents on the pyrimidinone, oxolane, and triazole rings. For example:

  • Replace the hydroxymethyl group on oxolane with acetyl or alkyl chains to assess hydrophobicity effects .
  • Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the triazole to study electronic impacts on binding .
  • Test enantiomeric forms if chiral centers are present (e.g., oxolane hydroxyl configuration) using chiral HPLC .
    • Evaluate changes in bioactivity (e.g., antimicrobial IC50_{50}, kinase inhibition) and correlate with computational descriptors (LogP, polar surface area) .

Q. How can in silico methods predict the compound’s metabolic pathways and toxicity?

  • Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism, bioavailability, and hepatotoxicity . Molecular docking (AutoDock Vina) can identify potential off-target interactions with proteins like hERG (cardiotoxicity risk) . Validate predictions with in vitro assays (e.g., microsomal stability tests, Ames test for mutagenicity) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for key intermediates?

  • Methodological Answer : Replicate protocols with rigorous control of variables:

  • Catalyst Purity : Use freshly prepared Pd(PPh3_3)4_4 for coupling reactions to avoid deactivation .
  • Solvent Drying : Ensure absolute ethanol is anhydrous (molecular sieves) to prevent side reactions .
  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediate formation and optimize reaction times .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

  • Methodological Answer : Use Sprague-Dawley rats for preliminary PK studies. Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg), then collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours. Quantify compound levels via LC-MS/MS and calculate parameters (t1/2_{1/2}, Cmax_{max}, AUC) . For tissue distribution, euthanize animals at 24 hours and analyze organ homogenates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.